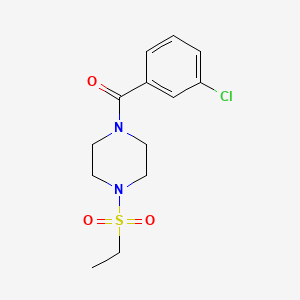

![molecular formula C17H21N7O2 B5567529 4-{4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5567529.png)

4-{4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives containing piperazine/morpholine moieties, such as 4-{4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine, has been achieved through methods like the One-Pot Biginelli Synthesis. This process involves reacting enaminones with urea and various substituted benzaldehydes in the presence of glacial acetic acid to obtain dihydropyrimidinone derivatives in good yield via a simple and efficient method (Bhat et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds containing morpholine moieties has been confirmed through methods such as single crystal X-ray crystallography. This technique has elucidated the three-dimensional structures of enaminone derivatives, providing a foundation for understanding the interaction and reactivity of these compounds (Bhat et al., 2018).

Applications De Recherche Scientifique

Synthetic Chemistry Applications

Compounds featuring morpholine and piperazine moieties have been explored for their utility in synthetic chemistry, particularly in the synthesis of heterocyclic compounds. For instance, a study demonstrated the One-Pot Biginelli Synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety, highlighting an efficient method to synthesize these compounds in good yield (Bhat et al., 2018). Similarly, the synthesis of novel 6-(heteroatom-substituted)-(thio)pyrimidine derivatives incorporating morpholine and piperazine groups indicates the role of these moieties in creating biologically active heterocycles (Ho & Suen, 2013).

Material Science and Dye Applications

Morpholine and its derivatives have found applications in the development of dyes and pigments, especially for synthetic-polymer fibers. The condensation of 4-halogeno-1,8-naphthalic anhydride with cyclic secondary amines, including morpholine and piperazine, yields derivatives that afford yellow to orange dyes with good coloration and fastness properties on polyester (Peters & Bide, 1985).

Medicinal Research

In medicinal research, nitrogen-sulfur containing heterocycles, which can include morpholine and piperazine systems, are of significant interest due to their bioactive behavior. These compounds exhibit a broad range of biological and pharmacological activities, making them valuable in the discovery of new medicinally important heterocyclic compounds (Sharma, Amin, & Kumar, 2020). Additionally, the synthesis and activity of novel indole-linked triazole derivatives as antifungal agents, incorporating piperazine and morpholine, further exemplify the therapeutic potential of these moieties (Na, 2010).

Mécanisme D'action

Propriétés

IUPAC Name |

[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-pyrazin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N7O2/c25-16(14-13-18-3-4-19-14)23-7-5-22(6-8-23)15-1-2-20-17(21-15)24-9-11-26-12-10-24/h1-4,13H,5-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJKLBOWJBFFQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C(=O)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-Morpholinopyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-methylphenyl)-3-[(3-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5567452.png)

![5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5567454.png)

![5-nitro-N'-[4-(pentyloxy)benzylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5567462.png)

![1-(3,4-dimethoxybenzoyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5567464.png)

![4-[(4,5-dimethyl-1,3-oxazol-2-yl)amino]benzenesulfonamide](/img/structure/B5567490.png)

![N-[1-(3-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-3-methylisoxazole-5-carboxamide](/img/structure/B5567494.png)

![N-[3-(diethylamino)propyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5567496.png)

![(1S*,5R*)-3-[(3-cyclohexyl-5-isoxazolyl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567507.png)

![acetone O-[6-methyl-2-(methylthio)-4-pyrimidinyl]oxime](/img/structure/B5567516.png)

![3-methyl-1,3-benzothiazol-2(3H)-one tricyclo[3.3.1.1~3,7~]dec-2-ylidenehydrazone](/img/structure/B5567536.png)

![2-[3-benzyl-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-methylacetamide](/img/structure/B5567540.png)

![(1S*,5R*)-6-methyl-3-[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567551.png)